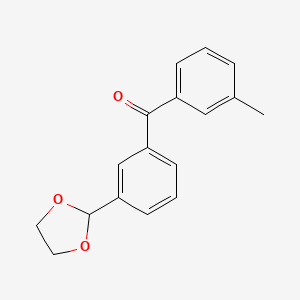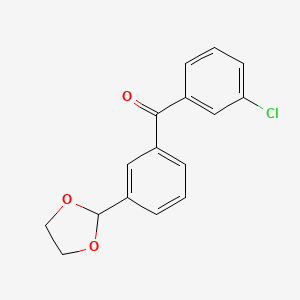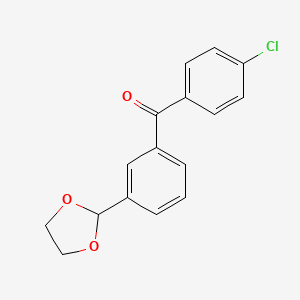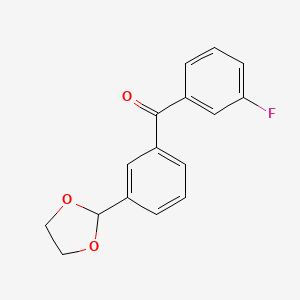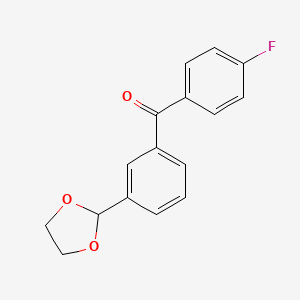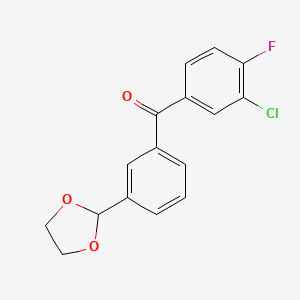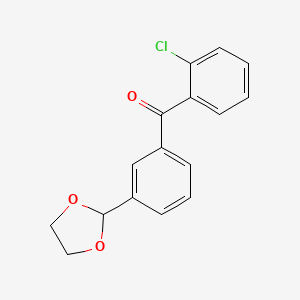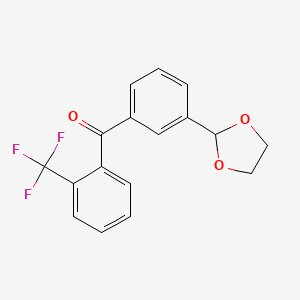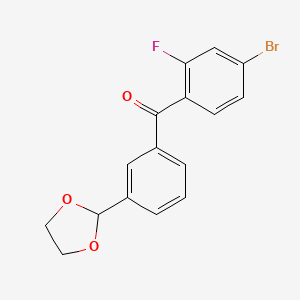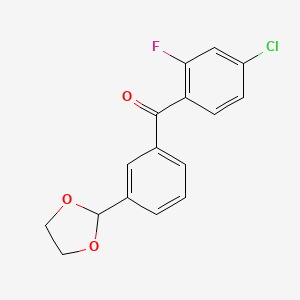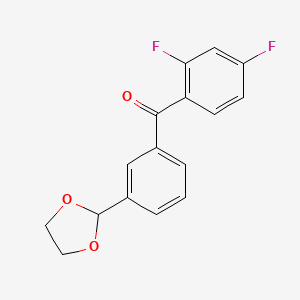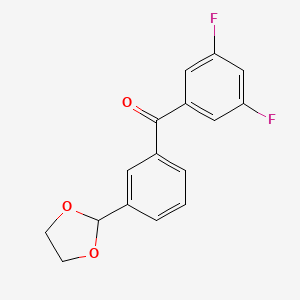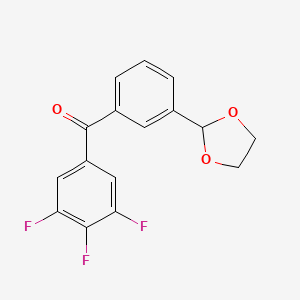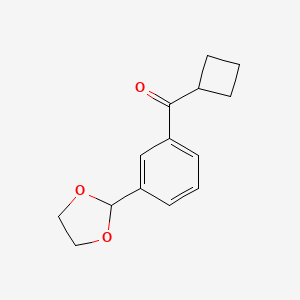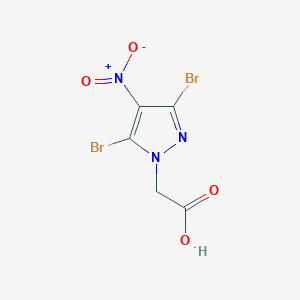
2-(3,5-dibromo-4-nitro-1H-pyrazol-1-yl)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound 2-(3,5-dibromo-4-nitro-1H-pyrazol-1-yl)acetic acid is a derivative of pyrazole, a heterocyclic aromatic organic compound characterized by a 5-membered ring with two adjacent nitrogen atoms. The presence of bromine and nitro groups on the pyrazole ring indicates that this compound could exhibit interesting chemical reactivity and potentially serve as a precursor for various chemical transformations.
Synthesis Analysis
While the provided papers do not directly discuss the synthesis of 2-(3,5-dibromo-4-nitro-1H-pyrazol-1-yl)acetic acid, they do provide insights into the reactivity of related pyrazole derivatives. For instance, the reaction of 2-(5-amino-4-carbamoyl-1-methyl-1H-pyrazol-3-yl)acetic acid with triethylorthoformate resulted in an unexpected cyclic imide product, indicating that the reactivity of pyrazole derivatives can be highly sensitive to reaction conditions . This suggests that the synthesis of the target compound would require careful control of reaction parameters to achieve the desired product.
Molecular Structure Analysis
The molecular structure of pyrazole derivatives can be complex, as evidenced by the X-ray crystallography characterization of the unexpected cyclic imide product mentioned earlier . The structure of 2-(3,5-dibromo-4-nitro-1H-pyrazol-1-yl)acetic acid would likely be influenced by the electron-withdrawing effects of the nitro group and the steric and electronic effects of the bromine atoms, which could affect the overall geometry and electronic distribution of the molecule.
Chemical Reactions Analysis
The chemical reactivity of pyrazole derivatives can lead to a variety of interesting products. For example, N-acetonylation of a tetrazolyl-nitropyrazole compound led to both expected isomeric N-acetonyl derivatives and an unexpected tricyclic product . This demonstrates that pyrazole compounds can undergo complex reactions, including intramolecular electrophilic attacks, which could be relevant for the target compound when considering its potential reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazole derivatives are influenced by their functional groups. The presence of bromine and nitro groups in the target compound would likely result in a relatively high molecular weight and could affect its solubility in various solvents. The acidity of the acetic acid moiety would also be an important factor, potentially making the compound a good ligand for metal complexation, as seen with other pyrazole-based ligands . Additionally, the electronic properties of the nitro group could confer interesting optical or electronic characteristics to the compound.
Aplicaciones Científicas De Investigación
-
Anti-cancer Agents
- Field : Medicinal Chemistry
- Application : A series of novel 2,3,4,5-tetrahydro-1H-pyrido-[4,3-b]indole derivatives were designed and synthesized, which showed high anti-tumor activity .
- Method : The antiproliferative activity of all the target compounds were evaluated against Hela, A549, HepG2, and MCF-7 cell lines using the MTT assay in vitro .
- Results : All compounds showed moderate to excellent antiproliferative activity with IC50 values between 0 μM and 100 μM against cancer cells .
-
Biological Potential of Indole Derivatives
- Field : Pharmaceutical Sciences
- Application : Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities .
- Method : Researchers synthesize various scaffolds of indole for screening different pharmacological activities .
- Results : From the literature, it is revealed that indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities .
-
Pd Catalyzed Stille Coupling
-
Synthesis and Application of Trifluoromethylpyridines
- Field : Agrochemical and Pharmaceutical Industries
- Application : Trifluoromethylpyridine (TFMP) and its derivatives are used in the agrochemical and pharmaceutical industries . They are used in the protection of crops from pests .
- Method : Various methods of synthesizing 2,3,5-DCTF have been reported .
- Results : More than 20 new TFMP-containing agrochemicals have acquired ISO common names .
-
Therapeutic Potential of Imidazole Containing Compounds
- Field : Pharmaceutical Sciences
- Application : Imidazole derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
- Method : Researchers synthesize various scaffolds of imidazole for screening different pharmacological activities .
- Results : There are different examples of commercially available drugs in the market which contains 1, 3-diazole ring .
-
Biological Potential of Indole Derivatives
- Field : Pharmaceutical Sciences
- Application : Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities .
- Method : Not specified .
- Results : Not specified .
-
Synthesis of Active Agrochemical and Pharmaceutical Ingredients
- Field : Agrochemical and Pharmaceutical Industries
- Application : Trifluoromethylpyridine (TFMP) and its derivatives are used in the agrochemical and pharmaceutical industries. They are used in the protection of crops from pests .
- Method : Various methods of synthesizing 2,3-dichloro-5-(trifluoromethyl)-pyridine (2,3,5-DCTF) have been reported .
- Results : More than 20 new TFMP-containing agrochemicals have acquired ISO common names .
-
Therapeutic Potential of Imidazole Containing Compounds
- Field : Pharmaceutical Sciences
- Application : The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
- Method : Not specified .
- Results : There are different examples of commercially available drugs in the market which contains 1, 3-diazole ring .
-
Biological Potential of Indole Derivatives
- Field : Pharmaceutical Sciences
- Application : Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities .
- Method : Not specified .
- Results : Not specified .
Direcciones Futuras
Propiedades
IUPAC Name |
2-(3,5-dibromo-4-nitropyrazol-1-yl)acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3Br2N3O4/c6-4-3(10(13)14)5(7)9(8-4)1-2(11)12/h1H2,(H,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUUZTGPTWKIBET-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)O)N1C(=C(C(=N1)Br)[N+](=O)[O-])Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3Br2N3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.90 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,5-dibromo-4-nitro-1H-pyrazol-1-yl)acetic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

